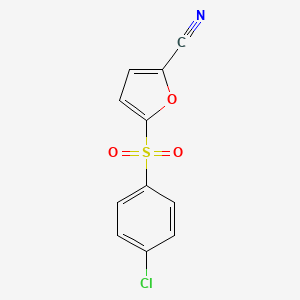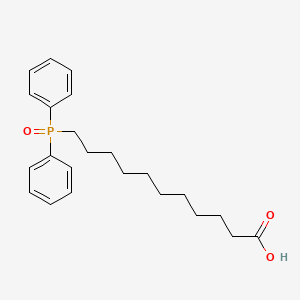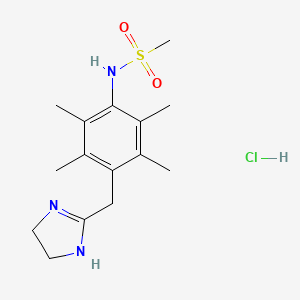
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,5,6-tetrahydropyridine. This can be achieved using sodium nitrite in the presence of an acid, such as hydrochloric acid, under controlled temperature conditions . The reaction proceeds through the formation of a nitroso intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents and intermediates.
化学反応の分析
Types of Reactions
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
科学的研究の応用
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This interaction can trigger a cascade of biochemical events, including the activation or inhibition of specific pathways .
類似化合物との比較
Similar Compounds
1-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the nitroso group.
N-Nitroso-1,2,3,6-tetrahydropyridine: Another related compound with similar nitrosation properties.
Uniqueness
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
75881-15-1 |
|---|---|
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC名 |
5-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h3H,2,4-5H2,1H3 |
InChIキー |
RBZOSFRSKQJQJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCN(C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)




![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

